molecular formula C15H14ClN7O B12184066 (2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone

(2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone

Cat. No.: B12184066
M. Wt: 343.77 g/mol
InChI Key: WDJCIMZFKPVVKR-UHFFFAOYSA-N
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Description

(2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone is a complex organic compound that combines a chloropyridine moiety with a purinyl-piperazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then reacted with a purinyl-piperazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of dechlorinated products.

Scientific Research Applications

(2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction mechanisms or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chloropyridin-3-yl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone is unique due to its combined chloropyridine and purinyl-piperazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H14ClN7O

Molecular Weight

343.77 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-[4-(7H-purin-6-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C15H14ClN7O/c16-12-10(2-1-3-17-12)15(24)23-6-4-22(5-7-23)14-11-13(19-8-18-11)20-9-21-14/h1-3,8-9H,4-7H2,(H,18,19,20,21)

InChI Key

WDJCIMZFKPVVKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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